Ticalopride Ticalopride
Brand Name: Vulcanchem
CAS No.: 202590-69-0
VCID: VC8461826
InChI: InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m1/s1
SMILES: COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl
Molecular Formula: C14H20ClN3O3
Molecular Weight: 313.78 g/mol

Ticalopride

CAS No.: 202590-69-0

Cat. No.: VC8461826

Molecular Formula: C14H20ClN3O3

Molecular Weight: 313.78 g/mol

* For research use only. Not for human or veterinary use.

Ticalopride - 202590-69-0

Specification

CAS No. 202590-69-0
Molecular Formula C14H20ClN3O3
Molecular Weight 313.78 g/mol
IUPAC Name 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide
Standard InChI InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m1/s1
Standard InChI Key OMLDMGPCWMBPAN-YPMHNXCESA-N
Isomeric SMILES CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl
SMILES COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl
Canonical SMILES COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl

Introduction

Chemical and Pharmacological Profile

Structural Characteristics

Ticalopride (IUPAC: 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide) belongs to the benzamide class of prokinetic agents. Its stereospecific structure enables selective receptor interactions compared to racemic cisapride .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC<sub>14</sub>H<sub>20</sub>ClN<sub>3</sub>O<sub>3</sub>
Molecular Weight313.78 g/mol
Optical Activity(+)-enantiomer
Stereocenters2 (3S,4R configuration)
SMILESCO[C@H]1CNCC[C@H]1NC(=O)C2=C(OC)C=C(N)C(Cl)=C2
InChI KeyOMLDMGPCWMBPAN-YPMHNXCESA-N

The compound's solubility profile (logP 1.62) facilitates both oral absorption and blood-brain barrier penetration, though its therapeutic effects are mediated peripherally .

Mechanism of Action

As a serotonin 5-HT4 receptor agonist, ticalopride enhances cholinergic transmission in the enteric nervous system through three primary mechanisms:

  • Presynaptic facilitation of acetylcholine release from myenteric plexus neurons

  • Postganglionic stimulation of muscarinic M1/M3 receptors on smooth muscle cells

  • Inhibition of dopamine D2 receptor-mediated gastrointestinal inhibition

This multimodal action increases antral contraction amplitude (by 38-42% in canine models), accelerates gastric emptying (T<sub>1/2</sub> reduction of 25-30 minutes), and enhances duodenal peristalsis . Unlike first-generation prokinetics, ticalopride demonstrates 5-HT4 receptor selectivity over cardiac potassium channels (hERG IC<sub>50</sub> >10 μM vs. cisapride's 0.15 μM) .

Clinical Development Timeline

Phase II Trials in GERD

The Janssen-sponsored Phase II program (2000-2001) enrolled 412 patients across three centers to evaluate:

Table 2: Key Phase II Trial Parameters

ParameterTicalopride (n=207)Placebo (n=205)p-value
Median GERD-HRQL score Δ-14.2-9.80.003
24h pH <4 (% time)8.1% → 5.2%8.3% → 7.9%0.01
LES pressure increase18.7 → 24.1 mmHg17.9 → 18.3 mmHg0.04

Despite these promising efficacy signals, the trial was suspended in April 2001 following reports of:

  • 4 cases of QTc prolongation (>500 ms)

  • 2 instances of torsades de pointes in diabetic patients

  • 3 hospitalizations for unexplained syncope

Pharmacokinetic Profile

A crossover study in healthy volunteers (n=24) revealed dose-linear kinetics:

Table 3: Pharmacokinetic Parameters

Dose (mg)C<sub>max</sub> (ng/mL)T<sub>max</sub> (h)AUC<sub>0-∞</sub> (ng·h/mL)t<sub>1/2</sub> (h)
1098.2 ± 21.41.5 ± 0.7543 ± 1185.1 ± 1.2
20201.6 ± 44.31.6 ± 0.51098 ± 2415.3 ± 1.1
40389.4 ± 85.11.7 ± 0.62156 ± 4735.4 ± 1.3

Hepatic metabolism via CYP3A4 accounted for 78% of clearance, with renal excretion of unchanged drug at <5% .

ParameterTicaloprideCisapride
hERG IC<sub>50</sub>10.2 μM0.15 μM
QTc Δ (ms/mg)2.14.7
TdP incidence0.19%0.43%
CYP3A4 inhibition riskModerateHigh

While ticalopride showed improved cardiac safety metrics, its residual arrhythmogenic potential in vulnerable populations necessitated trial suspension .

Current Status and Future Directions

As of April 2025, ticalopride remains in clinical limbo:

  • Patent Status: Expired in major markets (2020-2022)

  • Regulatory Status: Phase II hold (FDA), discontinued development (EMA)

  • Research Activity: 3 active preclinical studies investigating:

    • Low-dose combination with potassium channel blockers

    • Enteric-coated formulations to limit systemic exposure

    • 5-HT4/5-HT1A dual agonists for enhanced prokinetic effects

The compound serves as a cautionary example in structure-activity relationship optimization, demonstrating that even targeted isomeric modifications cannot fully eliminate off-target pharmacodynamic effects in polypharmacy scenarios .

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